molecular formula C5H4BrClN2 B6594026 6-Bromo-3-chloro-4-methylpyridazine CAS No. 89283-91-0

6-Bromo-3-chloro-4-methylpyridazine

Cat. No.: B6594026
CAS No.: 89283-91-0
M. Wt: 207.45 g/mol
InChI Key: YNLBNEKHIODSNR-UHFFFAOYSA-N
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Description

Significance of Halogenated Heterocycles in Contemporary Organic Synthesis

Halogenated heterocycles are invaluable intermediates in modern organic synthesis. sigmaaldrich.com The presence of one or more halogen atoms—such as chlorine, bromine, or iodine—on a heterocyclic core imparts unique reactivity to the molecule. These halogen atoms serve as versatile "handles" that can be manipulated through a wide array of chemical reactions. sigmaaldrich.com

Their primary significance lies in their role as substrates for transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler, halogenated precursors. sigmaaldrich.com Furthermore, halogen substituents can be replaced through nucleophilic substitution reactions or be involved in metallation processes, further extending their synthetic potential. sigmaaldrich.comresearchgate.net This versatility makes halogenated heterocycles, including pyridazines, essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comontosight.ai

Overview of Pyridazine (B1198779) Ring Systems as Scaffolds in Chemical Research

The pyridazine ring system, a 1,2-diazabenzene, is a prominent scaffold in chemical research, particularly in the realm of medicinal chemistry. ontosight.ainih.gov The defining feature of the pyridazine ring is its two adjacent nitrogen atoms, which create a unique electronic distribution within the aromatic system. This arrangement results in a significant dipole moment and provides two sites for hydrogen bond acceptance, properties that are crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

The pyridazine core is found in numerous biologically active molecules and has been successfully incorporated into approved pharmaceuticals. nih.gov Its structure is considered a valuable replacement for other aromatic systems, like the phenyl ring, to modulate properties such as lipophilicity, metabolic stability, and target affinity. nih.gov Researchers utilize the pyridazine scaffold to develop new therapeutic agents, including anticancer and antimicrobial agents, by strategically modifying the ring with various functional groups. ontosight.aiblumberginstitute.org The inherent chemical properties of the pyridazine ring, combined with the synthetic access provided by halogenation, make it a highly attractive and adaptable platform for modern drug discovery and chemical biology. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-chloro-4-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLBNEKHIODSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292568
Record name 6-Bromo-3-chloro-4-methylpyridazine
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Molecular Weight

207.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89283-91-0
Record name 6-Bromo-3-chloro-4-methylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89283-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-chloro-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 3 Chloro 4 Methylpyridazine and Analogous Pyridazine Derivatives

Direct Halogenation Strategies

The introduction of halogen atoms onto a pre-existing pyridazine (B1198779) ring is a common strategy for the synthesis of halopyridazines. However, the electronic nature of the diazine ring system presents challenges in controlling the regioselectivity of these reactions.

Halogenation of Pyridazine Precursors and their Derivatives

Direct halogenation of pyridazine and its simple derivatives often requires harsh conditions and can lead to a mixture of products. The electron-deficient nature of the pyridazine ring makes it less susceptible to electrophilic attack compared to benzene. For instance, the bromination of 4-methylpyridazine (B73047) would likely require strong brominating agents and catalysts.

Attempts to directly halogenate pyridazine precursors can be challenging. For example, the bromination of 4-aminopyridazine (B156604) with hydrobromic acid and hydrogen peroxide has been reported to yield 4-amino-5-bromopyridazine, indicating that the position of substitution is highly influenced by the existing substituents.

Regioselective Halogenation Approaches for Polyhalogenated Pyridazines

Achieving regioselectivity in the halogenation of pyridazines, especially to produce polyhalogenated derivatives, often necessitates specialized strategies. One approach involves the use of perfluorinated heteroaromatic compounds, such as tetrafluoropyridazine, as a scaffold. These activated systems are highly reactive towards nucleophilic displacement, allowing for sequential and controlled introduction of different substituents.

Another modern approach to achieve regioselective halogenation is through the formation of transient intermediates that direct the halogenation to a specific position. For example, the formation of Zincke imine intermediates by ring-opening of pyridines has been shown to facilitate highly regioselective halogenation at the 3-position. cymitquimica.compharmaffiliates.com While this has been demonstrated for pyridines, the principle could be extended to pyridazine systems.

Palladium-catalyzed C-H functionalization is another powerful tool for regioselective halogenation. rsc.org In this method, a directing group on the pyridazine ring can guide the halogenation to a specific ortho-position. For instance, a nitrogen atom within a heterocyclic ring can direct the regioselective halogenation using N-halosuccinimides. rsc.org

The table below summarizes various regioselective halogenation methods applicable to pyridazine and related heterocycles.

Method Reagents and Conditions Key Features Potential Application for 6-Bromo-3-chloro-4-methylpyridazine
Via Zincke Intermediates cymitquimica.compharmaffiliates.comPyridine (B92270) precursor, ring-opening reagent, halogen source (e.g., NBS, NCS)High regioselectivity for the 3-position.Could potentially be adapted for the selective chlorination at the 3-position of a 6-bromo-4-methylpyridazine precursor.
Phosphine-mediated Halogenation nih.govPyridine, designed phosphine (B1218219) reagent, halide sourceEnables 4-selective halogenation of pyridines.Might be adaptable for the selective introduction of a halogen at the 4- or 5-position of a pyridazine ring.
Palladium-catalyzed C-H Halogenation rsc.orgHeterocycle with directing group, Pd catalyst, N-halosuccinimideHigh regioselectivity directed by a coordinating group.A suitably placed directing group on the 4-methylpyridazine ring could facilitate selective bromination or chlorination.

Ring-Closing Synthesis Routes to the Pyridazine Core

Constructing the pyridazine ring with the desired substituents already in place is often a more efficient and regioselective strategy than direct halogenation.

Cyclization Reactions utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648)

A classical and widely used method for the synthesis of the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. The nature and position of the substituents on the dicarbonyl precursor directly determine the substitution pattern of the resulting pyridazine. To synthesize a 4-methyl-substituted pyridazine, a 1,4-dicarbonyl compound with a methyl group at the appropriate position would be required. The subsequent halogenation of the resulting 4-methylpyridazine would then be necessary to obtain the target compound.

Diaza-Wittig Reactions as Key Annulation Steps for Pyridazine Formation

The Diaza-Wittig reaction is a more modern and versatile method for constructing the pyridazine ring. This reaction typically involves the reaction of a 1,2-bis(triphenylphosphoranylidene)hydrazine with a 1,4-dicarbonyl compound. An organophosphorus-catalyzed version of the Diaza-Wittig reaction has also been developed, which allows for the synthesis of substituted pyridazines from substrates containing a diazo functionality. This method offers a powerful tool for the construction of highly functionalized pyridazines.

Condensation Reactions for Pyridazine Ring Construction

Various other condensation reactions can be employed to construct the pyridazine ring. For instance, the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives can lead to the formation of dihydropyridazines, which can then be oxidized to the corresponding aromatic pyridazines. The specific reactants and conditions can be tailored to introduce the desired substituents on the pyridazine ring. A patent describes the preparation of 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-nitropyridine, which involves reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction. google.com A similar strategy could be envisioned for the synthesis of a bromo-methyl-pyridazine precursor.

The following table outlines key ring-closing strategies for pyridazine synthesis.

Method Starting Materials Key Features Potential Application for this compound
1,4-Dicarbonyl Cyclization Substituted 1,4-dicarbonyl compound, HydrazineA versatile and well-established method.Synthesis of a 4-methylpyridazine precursor, followed by halogenation.
Diaza-Wittig Reaction 1,2-bis(triphenylphosphoranylidene)hydrazine, 1,4-dicarbonyl compoundA modern and efficient method for pyridazine ring formation.Could be employed to construct the 4-methylpyridazine ring with precursors that facilitate subsequent halogenation.
Condensation Reactions α,β-unsaturated carbonyls, Hydrazine derivativesProvides access to dihydropyridazines which can be oxidized.Synthesis of the core 4-methylpyridazine ring system.

Derivatization and Functional Group Interconversion Strategies

The creation of complex pyridazine structures often relies on the stepwise modification of a pre-formed pyridazine ring. This involves a variety of chemical reactions that alter the functional groups attached to the core structure.

Sequential Installation of Halogen Substituents (Bromine and Chlorine)

A plausible and efficient route to synthesize this compound begins with the preparation of a di-chlorinated precursor, 3,6-dichloro-4-methylpyridazine (B106839). This key intermediate can be synthesized in high yield from 4-methyl-3,6-pyridazinediol, also known as 4-methylmaleic hydrazide, by treatment with phosphorus oxychloride. The reaction, carried out under reflux conditions, has been reported to achieve a yield of 89%.

With the dichlorinated intermediate in hand, the subsequent challenge lies in the selective replacement of one chlorine atom with a bromine atom. The two chlorine atoms in 3,6-dichloro-4-methylpyridazine are not chemically equivalent due to the electronic influence of the methyl group at the C4 position. This difference in reactivity can be exploited to achieve selective substitution. The chlorine atom at the C6 position is generally more susceptible to nucleophilic attack than the one at the C3 position. This is attributed to the electron-donating nature of the methyl group, which slightly deactivates the adjacent C3 position towards nucleophiles.

Therefore, a nucleophilic substitution reaction using a bromide source could potentially lead to the desired this compound. While specific conditions for this exact transformation are not extensively documented in readily available literature, the principles of nucleophilic aromatic substitution on dihalopyridazines support this approach. The reactivity of various nucleophiles with 3,6-dichloropyridazine (B152260) has been studied, indicating that the position of substitution is dependent on the nature of the nucleophile.

An alternative approach involves a halogen exchange reaction, often referred to as a Finkelstein reaction, which is typically used for the conversion of alkyl or aryl chlorides and bromides to iodides. Copper-catalyzed halogen exchange reactions have been developed for aryl halides and could potentially be adapted for the selective conversion of one of the chloro groups in 3,6-dichloro-4-methylpyridazine to a bromo group. The success of such a reaction would depend on the careful selection of the copper catalyst, ligand, and reaction conditions to favor the monosubstitution product.

Strategic Functionalization of Pyridazine Derivatives

The functionalization of the pyridazine core is a broad area of research, enabling the synthesis of a wide array of derivatives with diverse properties. The reactivity of halogenated pyridazines makes them valuable precursors for introducing various functional groups through nucleophilic substitution reactions.

For instance, the chlorine atoms in 3,6-dichloropyridazine and its derivatives can be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new substituents at the C3 and C6 positions. The regioselectivity of these reactions is often influenced by the electronic nature of the substituents already present on the pyridazine ring and the reaction conditions employed.

The synthesis of functionalized pyridazinones is another key strategy. Pyridazinones can be converted to their corresponding chloropyridazines by reacting with reagents like phosphorus oxychloride. These chloropyridazines can then undergo further functionalization. For example, a 1-(6-chloropyridazine-3-yl) derivative can be converted to the corresponding pyridazinone by refluxing with sodium acetate (B1210297) in acetic acid.

The following table summarizes the key synthetic transformations discussed:

Starting MaterialReagent(s)ProductReaction Type
4-Methyl-3,6-pyridazinediolPhosphorus oxychloride3,6-Dichloro-4-methylpyridazineChlorination
3,6-Dichloro-4-methylpyridazineBromide source (e.g., NaBr)This compoundNucleophilic Substitution
1-(6-Chloropyridazine-3-yl) derivativeSodium acetate, Acetic acid1-[3(2H)-Pyridazinone-6-yl] derivativeHydrolysis/Substitution

Chemical Reactivity and Transformation Pathways of 6 Bromo 3 Chloro 4 Methylpyridazine

Nucleophilic Substitution Reactions (SNAr) on the Pyridazine (B1198779) Ring

The electron-deficient nature of the pyridazine ring makes it prone to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Mechanistic Investigations of Halogen Displacement in Pyridazines

Nucleophilic aromatic substitution on halogenated pyridazines, like other electron-poor heteroaromatic systems, generally proceeds through a two-step addition-elimination mechanism (SNAr). dur.ac.ukwikipedia.org This process involves the initial attack of a nucleophile on one of the carbon atoms bearing a halogen. This forms a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily disrupted in this step. Subsequently, the leaving group, in this case, a halide ion, is eliminated, restoring the aromaticity of the pyridazine ring and yielding the substituted product. dur.ac.ukyoutube.com

The rate-determining step in this mechanism is typically the initial attack of the nucleophile and the formation of the Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial and is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which can delocalize the negative charge. youtube.com In pyridazines, the ring nitrogen atoms act as inherent electron-withdrawing groups, facilitating this type of reaction. dur.ac.uk The order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org

Influence of Substituent Effects on Reactivity (e.g., Methyl Group, Halogens)

The reactivity of 6-bromo-3-chloro-4-methylpyridazine in SNAr reactions is modulated by the electronic and steric effects of its substituents. The two nitrogen atoms in the pyridazine ring decrease the electron density of the carbon atoms, making them more susceptible to nucleophilic attack compared to benzene. dur.ac.uk

The methyl group at the 4-position has a modest electron-donating effect through hyperconjugation, which can slightly deactivate the ring towards nucleophilic attack. nih.gov However, its steric presence can also influence the regioselectivity of the reaction, potentially hindering attack at the adjacent C3 or C5 positions. Studies on substituted pyridazines have shown that the position of a methyl group can influence which hydride-containing complexes are formed in certain reactions, indicating its steric influence. nih.gov

The two halogen atoms, bromine and chlorine, are electron-withdrawing through their inductive effects, which enhances the electrophilicity of the carbon atoms to which they are attached, thereby activating the ring for nucleophilic substitution. youtube.com The relative reactivity of the C-Cl versus the C-Br bond towards displacement depends on a balance of factors. While the C-F bond is typically the most labile in SNAr reactions due to the high electronegativity of fluorine, the reactivity order for chlorine and bromine can be comparable. wikipedia.org The specific reaction conditions and the nature of the attacking nucleophile often determine which halogen is preferentially displaced.

Diverse Nucleophilic Reagents and Reaction Conditions for Substitution

A variety of nucleophiles can be employed to displace the halogen atoms on the pyridazine ring, leading to a diverse range of substituted products. These reactions are typically carried out under conditions that facilitate the SNAr mechanism.

Common nucleophiles include:

Nitrogen nucleophiles: Ammonia, primary and secondary amines, and hydrazines can be used to introduce amino and hydrazinyl groups. nih.gov

Oxygen nucleophiles: Alkoxides and hydroxides can introduce alkoxy and hydroxyl groups, respectively. dur.ac.uk

Sulfur nucleophiles: Thiolates can be used to form thioethers.

The reaction conditions often involve heating the pyridazine substrate with the nucleophile, sometimes in the presence of a base to facilitate the reaction. acsgcipr.org The choice of solvent can also be critical, with polar aprotic solvents often being effective at promoting SNAr reactions. In some cases, elevating the temperature under pressure can enhance reaction rates, especially when using less reactive nucleophiles or solvents. acsgcipr.org

For instance, the reaction of a related pyridazine derivative with hydrazine (B178648) hydrate (B1144303) led to the formation of a fused triazine ring system. nih.gov This demonstrates how intramolecular cyclization can follow an initial nucleophilic substitution.

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and this compound is a suitable substrate for such transformations.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions typically involve the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. baranlab.org The regioselectivity of these reactions on dihalogenated heterocycles can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is known for its mild conditions, functional group tolerance, and the low toxicity of the boron-based reagents. nih.gov

In the context of this compound, Suzuki-Miyaura coupling can be used to introduce aryl or vinyl substituents at either the 3- or 6-position. The general reaction scheme involves reacting the dihalopyridazine with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExamplePurpose
Substrate This compoundElectrophilic partner
Boron Reagent Phenylboronic acid, Vinylboronic acidNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the reaction
Base Na₂CO₃, K₂CO₃, TMSOKActivates the boron reagent
Solvent Toluene, Dioxane, Methanol, WaterDissolves reactants

This table presents generalized conditions for Suzuki-Miyaura coupling reactions. Specific conditions may vary based on the exact substrates and desired outcomes.

The selectivity of the coupling (i.e., whether the bromo or chloro substituent reacts) can often be controlled. In many cases, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the 6-position. baranlab.org By carefully choosing the catalyst system and reaction conditions, it is possible to achieve selective mono-arylation or vinylation, or to perform a double coupling to substitute both halogens. For instance, studies on other dihalogenated pyridines have shown that the choice of phosphine (B1218219) ligands can influence the site of arylation. nih.gov Furthermore, additives like trimethyl borate (B1201080) have been shown to enhance reaction rates in challenging heteroaryl-heteroaryl couplings. nih.gov

Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira)

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide catalyzed by palladium. wikipedia.org For this compound, the reaction can be selectively carried out at the C-Br position. The reactivity of organostannanes follows the general trend: alkynyl > alkenyl > aryl > allyl > alkyl. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.orglibretexts.org In the case of dihalogenated substrates, the reaction typically occurs at the more reactive halide. For substrates containing both bromo and chloro substituents, the coupling preferentially occurs at the bromo position. walisongo.ac.idtaylorandfrancis.com This selectivity allows for the introduction of an alkynyl group at the 6-position of the pyridazine ring, leaving the chloro group intact for subsequent transformations. The synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines has been achieved using a Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes as a key step. rsc.org

Table 1: Transition Metal-Catalyzed Coupling Reactions of Halogenated Pyridazines
ReactionReactive SiteTypical CatalystCoupling PartnerProduct Type
Stille CouplingC-Br > C-ClPd(PPh₃)₄Organostannane (R-SnBu₃)6-Substituted-3-chloro-4-methylpyridazine
Sonogashira CouplingC-Br > C-ClPd(PPh₃)₂Cl₂ / CuITerminal Alkyne (R-C≡CH)6-Alkynyl-3-chloro-4-methylpyridazine

Reactivity with Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The reaction of this compound with strong organometallic nucleophiles like Grignard, organolithium, and organozinc reagents can lead to either substitution or metal-halogen exchange.

Grignard Reagents: Grignard reagents (R-MgX) are strong nucleophiles and bases. masterorganicchemistry.com Their reaction with dihaloheteroarenes can be complex. In the case of 1-bromo-4-chlorobenzene, the Grignard reagent is formed selectively at the more reactive bromo position. walisongo.ac.id A similar selectivity would be expected for this compound, leading to the formation of a pyridazinyl Grignard reagent at the 6-position. This intermediate can then react with various electrophiles.

Organolithium Reagents: Organolithium reagents are highly reactive and can participate in both nucleophilic substitution and metal-halogen exchange. taylorandfrancis.com The reaction outcome with this compound would depend on the specific organolithium reagent and the reaction conditions. Lithium-halogen exchange is often faster with bromine than with chlorine, potentially allowing for selective functionalization at the 6-position.

Organozinc Reagents: Organozinc reagents are generally less reactive than Grignard or organolithium reagents, which can lead to higher selectivity. Nickel-catalyzed cross-coupling reactions of arylzinc reagents with electron-deficient N-heteroaromatic compounds have been reported as a method for C-H bond arylation. acs.org

Electrophilic Functionalization of the Pyridazine Core

Pyridazine, like pyridine (B92270), is an electron-deficient heteroaromatic system. The nitrogen atoms withdraw electron density from the ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. researchgate.netyoutube.com The presence of two deactivating halogen atoms in this compound further reduces the ring's nucleophilicity.

Electrophilic attack on the pyridazine ring is generally difficult and often requires harsh conditions. acs.org The nitrogen atoms are also basic and can be protonated or coordinate to Lewis acids, which further deactivates the ring towards electrophilic attack. youtube.com

To overcome the inherent low reactivity of the pyridazine ring towards electrophiles, several strategies can be employed, primarily focused on increasing the electron density of the ring.

One common strategy is the formation of an N-oxide. youtube.com Oxidation of a pyridazine nitrogen atom to the corresponding N-oxide can activate the ring towards electrophilic substitution. The N-oxide group can act as an electron-donating group through resonance, directing electrophiles to specific positions. youtube.com

Another approach involves the introduction of strong electron-donating groups onto the pyridazine ring. However, this is often synthetically challenging on a pre-existing dihalogenated pyridazine.

A more modern approach involves the temporary dearomatization of the heteroaromatic ring to form a more electron-rich intermediate, which can then react with an electrophile before rearomatization. nih.govresearchgate.net

Transformations Involving the Methyl Group

The methyl group at the 4-position of the pyridazine ring offers another site for functionalization. The carbon atom of the methyl group is in a "benzylic-like" position, and the C-H bonds can be activated for various transformations.

Functionalization can be achieved through radical reactions or by deprotonation to form a carbanion. The acidity of the methyl protons is increased by the electron-withdrawing nature of the pyridazine ring. Treatment with a strong base can generate a nucleophilic species that can react with a range of electrophiles.

For instance, the methyl group on methylpyridines can undergo reactions at the benzylic position, with the reactivity being influenced by the position of the methyl group on the ring. researchgate.net It has been noted that a methyl group at the 2-position of pyridine reacts more readily than one at the 4-position. researchgate.net

Table 2: Potential Functionalization of the Methyl Group
Reaction TypeReagentIntermediatePotential Product
Radical HalogenationN-Bromosuccinimide (NBS), lightBenzylic radical6-Bromo-3-chloro-4-(bromomethyl)pyridazine
Deprotonation-Alkylation1. Strong Base (e.g., LDA) 2. Alkyl halide (R-X)Benzylic anion6-Bromo-3-chloro-4-ethylpyridazine (if R=CH₃)
OxidationOxidizing agent (e.g., KMnO₄, SeO₂)-6-Bromo-3-chloro-pyridazine-4-carboxylic acid or 6-Bromo-3-chloro-pyridazine-4-carbaldehyde

Oxidation and Reduction Chemistry of the Methyl Moiety

The chemical reactivity of the methyl group at the C4 position of this compound is a key aspect of its synthetic utility, allowing for its conversion into other important functional groups such as aldehydes, carboxylic acids, and potentially alcohols. These transformations open pathways to a variety of derivatives with modified electronic and steric properties. While specific studies on the oxidation and reduction of the methyl group of this compound are not extensively detailed in publicly available literature, analogies can be drawn from the reactivity of similar substituted pyridazine systems.

Oxidation Pathways

The oxidation of the methyl group on the pyridazine ring can theoretically lead to the formation of an aldehyde, a carboxylic acid, or a hydroxymethyl group, depending on the oxidizing agent and reaction conditions employed.

One of the most direct analogies for the oxidation of this compound is the oxidation of the structurally similar 3-chloro-6-methylpyridazine (B130396). In a documented procedure, 3-chloro-6-methylpyridazine is oxidized to 6-chloropyridazine-3-carboxylic acid using a strong oxidizing agent. nih.gov This reaction is typically carried out using potassium dichromate in the presence of concentrated sulfuric acid. The reaction mixture is maintained at a controlled temperature to prevent unwanted side reactions and is then worked up to isolate the carboxylic acid product. nih.gov Given the structural similarities, a similar transformation would be expected for this compound, yielding 6-bromo-3-chloropyridazine-4-carboxylic acid.

Another potential route for the oxidation of the methyl group is through the use of selenium dioxide (SeO₂), a reagent known for the oxidation of methyl groups on heteroaromatic rings to the corresponding aldehydes in what is often referred to as the Riley oxidation. reddit.com This method is particularly useful for introducing a formyl group, which can then undergo a wide range of further chemical transformations. The reaction typically involves heating the substrate with a stoichiometric amount of selenium dioxide in a suitable solvent, such as dioxane or acetic acid. reddit.com The expected product from the reaction of this compound with selenium dioxide would be 6-bromo-3-chloro-4-formylpyridazine.

The selective oxidation to the alcohol, 6-bromo-3-chloro-4-(hydroxymethyl)pyridazine, presents a greater synthetic challenge due to the propensity for over-oxidation to the aldehyde or carboxylic acid.

Table 1: Analogous Oxidation of a Methylpyridazine Derivative

ReactantOxidizing AgentProductYieldReference
3-Chloro-6-methylpyridazinePotassium Dichromate / Sulfuric Acid6-Chloropyridazine-3-carboxylic acid69% nih.gov

Reduction Pathways

Computational and Theoretical Studies on 6 Bromo 3 Chloro 4 Methylpyridazine and Analogues

Quantum Mechanical Investigations

Quantum mechanical calculations are a cornerstone in the theoretical analysis of pyridazine (B1198779) derivatives, offering a detailed understanding of their electronic structure and behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular properties of pyridazine derivatives. uomphysics.netresearchgate.netresearchgate.netnih.govnih.gov By employing methods like B3LYP with basis sets such as 6-31+G(d,p), researchers can accurately calculate various molecular parameters. uomphysics.net These calculations provide optimized molecular geometries, including bond lengths and angles, which show good agreement with experimental data obtained from techniques like X-ray diffraction. uomphysics.net

Furthermore, DFT allows for the determination of key electronic properties. The total energy, dipole moment, and polarizability of pyridazine analogues can be computed, offering insights into their stability and intermolecular interactions. researchgate.net The molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich and electron-deficient regions, which is crucial for understanding how these molecules interact with other chemical species. rsc.org

Global chemical reactivity descriptors are also derived from DFT calculations. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (σ), and the electrophilicity index (ω). uomphysics.net These parameters are vital for predicting the chemical behavior and reactivity of the molecules. For instance, a higher ionization potential suggests a greater resistance to losing an electron, while a higher electrophilicity index indicates a stronger capability to accept electrons. uomphysics.net

Table 1: Calculated Global Chemical Reactivity Descriptors for Pyridazine Analogues

This table is interactive. Click on the headers to sort the data.

Compound Ionization Potential (I) (eV) Electron Affinity (A) (eV) Energy Gap (ΔE) (eV) Hardness (η) (eV) Softness (σ) (eV⁻¹) Electronegativity (χ) (eV) Electrophilicity (ω) (eV)
Analogue A 6.8 1.2 5.6 2.8 0.18 4.0 2.86
Analogue B 7.1 1.0 6.1 3.05 0.16 4.05 2.69

Note: The data in this table is illustrative and based on typical values found in the literature for pyridazine derivatives.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by analyzing their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comunesp.br The energies and spatial distributions of these orbitals are critical in determining how a molecule will interact with other reactants. researchgate.netwuxiapptec.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net A smaller HOMO-LUMO energy gap (ΔE) generally indicates higher chemical reactivity and lower kinetic stability. uomphysics.netresearchgate.net In the context of 6-Bromo-3-chloro-4-methylpyridazine and its analogues, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack. For instance, in nucleophilic substitution reactions, the LUMO's distribution highlights the atoms most susceptible to attack. wuxiapptec.com

In some cases, particularly with complex heterocyclic systems, the LUMO may not be the primary orbital involved in a reaction. Instead, a higher energy unoccupied orbital, such as LUMO+1, might be more relevant for predicting reactivity, especially if its lobes are more favorably positioned over the reactive centers. wuxiapptec.com FMO analysis has been successfully applied to understand the reactivity trends in various chlorodiazines and pyridines. wuxiapptec.com

Table 2: Frontier Molecular Orbital Energies for Pyridazine Analogues

This table is interactive. Click on the headers to sort the data.

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap (ΔE) (eV)
Analogue X -6.5 -0.9 5.6
Analogue Y -6.8 -1.2 5.6

Note: The data in this table is illustrative and based on typical values found in the literature for pyridazine derivatives.

Transition State Modeling and Reaction Pathway Elucidation

Computational chemistry provides powerful tools for modeling transition states and elucidating reaction pathways, offering a dynamic view of chemical transformations. acs.orgacs.org For pyridazine derivatives, this approach has been used to understand the mechanisms of various reactions, including cycloadditions and substitution reactions. mdpi.commdpi.com

By calculating the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates. The activation energies derived from these calculations help to determine the feasibility and rate of a reaction. wuxiapptec.com For example, in the study of nucleophilic substitution on chloropyridazines, transition state modeling can explain the observed differences in reactivity between isomers by comparing their activation energy barriers. wuxiapptec.com

Mechanistic studies often combine experimental observations with DFT calculations to provide a comprehensive picture. For instance, the formation of cyclic hydrazones from pyrrolidines, which can be further converted to pyridazines, has been investigated using DFT to map out the reaction mechanism, revealing a self-catalysis pathway involving a dimeric tetrazine intermediate. acs.orgacs.org These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes. acs.org

Molecular Modeling and Simulation Approaches for Understanding Reactivity

Beyond static quantum mechanical calculations, molecular modeling and simulation techniques offer a broader understanding of the reactivity of this compound and its analogues. mdpi.com These methods can explore the conformational landscape of molecules and simulate their behavior in different environments.

Molecular docking, a key molecular modeling technique, is used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. rsc.orgmdpi.com This is particularly relevant in drug discovery, where pyridazine derivatives have shown significant biological activity. researchgate.netresearchgate.netnih.gov By docking pyridazine analogues into the active sites of enzymes, researchers can predict their potential as inhibitors and understand the structural basis for their activity. rsc.org

Molecular dynamics (MD) simulations can further be employed to study the dynamic behavior of the molecule and its interactions with its environment over time. This can reveal important information about the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

Correlation of Theoretical Predictions with Experimental Observables

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For pyridazine derivatives, a strong correlation between calculated and observed properties lends credibility to the computational models and allows for their predictive use. mdpi.com

Theoretical geometric parameters, such as bond lengths and angles, calculated using DFT, have been shown to be in good agreement with experimental values obtained from X-ray crystallography. uomphysics.net Similarly, calculated vibrational frequencies can be compared with experimental data from FT-IR and Raman spectroscopy, often showing a good match after appropriate scaling. researchgate.net

In the realm of electronic properties, calculated UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT) have been successfully correlated with experimental spectra. science.govresearchgate.net The calculated HOMO-LUMO energy gaps can also be related to the observed electronic transitions. rsc.org Furthermore, calculated NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, have shown good correlation with experimental NMR data. science.govresearchgate.net This synergy between theory and experiment is essential for building robust models that can accurately predict the properties and reactivity of new and uncharacterized pyridazine compounds. researchgate.net

Advanced Research Applications in Synthetic Organic Chemistry

6-Bromo-3-chloro-4-methylpyridazine as a Versatile Synthetic Building Block

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its substituents. The carbon-bromine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective and sequential introduction of various functionalities. This, combined with the potential for reactions involving the methyl group and the pyridazine (B1198779) ring nitrogens, provides a rich platform for molecular elaboration.

This compound serves as an excellent starting material for the construction of fused heterocyclic systems, which are common motifs in biologically active compounds. A prime example is the synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives. acs.orgsigmaaldrich.com The general strategy involves the reaction of a substituted aminopyridazine with an α-haloketone. While direct use of this compound in a one-step condensation is not extensively documented, its derivatives are key intermediates.

For instance, the chloro group at the 3-position can be selectively displaced by an amino group to yield a 3-amino-6-bromo-4-methylpyridazine intermediate. This intermediate can then undergo condensation with various α-bromoketones to form the imidazo[1,2-b]pyridazine core. The presence of a halogen on the pyridazine ring is often crucial for the successful formation of the bicyclic system in good yields. acs.org This approach has been utilized in the development of potential imaging agents for β-amyloid plaques, highlighting the importance of the pyridazine scaffold in medicinal chemistry. acs.org

A recent study demonstrated an efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines starting from 3-bromo-6-chloroimidazo[1,2-b]pyridazine. rsc.org This highlights the sequential reactivity of the chloro and bromo substituents, a principle directly applicable to this compound for creating complex, fused heterocycles.

Table 1: Synthesis of Heterocyclic Architectures from Halogenated Pyridazines

Starting MaterialReagent(s)Product TypeResearch Application
3-Amino-6-halopyridazineα-BromoketoneImidazo[1,2-b]pyridazineImaging agents for β-amyloid plaques acs.org
3-Bromo-6-chloroimidazo[1,2-b]pyridazineAlkylamines, CsF, BnNEt3ClC-6 aminated 3-bromoimidazo[1,2-b]pyridazinesBiologically active compounds rsc.org
3-Amino-6-chloropyridazineN,N-dimethylformamide dimethyl acetal, then bromoacetonitrile6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrileSynthetic intermediate acs.org

The differential reactivity of the C-Br and C-Cl bonds in this compound is pivotal for the development of novel polyfunctional derivatives through sequential, palladium-catalyzed cross-coupling reactions. dntb.gov.ua This allows for the controlled, stepwise introduction of different aryl, heteroaryl, alkynyl, and amino groups onto the pyridazine scaffold.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between the halogenated pyridazine and various boronic acids or esters. chemrxiv.orgmdpi-res.com The higher reactivity of the C-Br bond allows for selective coupling at the 6-position, leaving the C-Cl bond intact for subsequent transformations.

Sonogashira Coupling: This reaction enables the introduction of alkynyl groups, which are valuable handles for further chemical modifications or for their role in constructing conjugated systems. nih.govsigmaaldrich.com The alkynylation typically occurs preferentially at the C-Br bond under standard conditions.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, introducing a wide range of primary and secondary amines to the pyridazine ring. researchgate.net Selective amination at the 6-position can be achieved, followed by functionalization at the 3-position.

A study on the functionalization of 3-bromo-pyridazines demonstrated their utility in downstream cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to generate highly substituted pyridazines with excellent regioselectivity. chemicalbook.com This underscores the potential of this compound to undergo similar sequential functionalization.

Table 2: Sequential Cross-Coupling Reactions for Polyfunctional Pyridazines

Reaction TypePosition of Initial ReactionCatalyst/Ligand System (Typical)Introduced Functional Group
Suzuki-Miyaura CouplingC-6 (Bromo)Pd(PPh₃)₄, BaseAryl, Heteroaryl
Sonogashira CouplingC-6 (Bromo)PdCl₂(PPh₃)₂, CuI, BaseAlkynyl
Buchwald-Hartwig AminationC-6 (Bromo)Pd₂(dba)₃, Ligand (e.g., Xantphos), BaseAmino

Role in Ligand Design for Catalysis

The pyridazine framework is an attractive scaffold for the design of ligands for transition metal catalysis due to the presence of two adjacent nitrogen atoms that can coordinate to a metal center. researchgate.netnih.gov These nitrogen atoms are Lewis basic and can act as a bidentate chelating ligand, influencing the electronic properties and reactivity of the catalytic metal center.

While specific research detailing the use of this compound in ligand synthesis is limited, the general principles of pyridazine-based ligand design suggest its high potential. By functionalizing the pyridazine core using the cross-coupling reactions described above, it is possible to introduce phosphine (B1218219), amine, or other coordinating groups that can bind to transition metals like palladium, nickel, or copper. rsc.orgresearchgate.net The substituents at the 3, 4, and 6-positions can be tailored to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst. For example, the introduction of bulky groups can create specific steric environments around the metal center, which can be beneficial for asymmetric catalysis. acs.org

The development of pyridazine-based ligands has been shown to be effective in various catalytic transformations, including Suzuki-Miyaura coupling reactions. dntb.gov.ua The electron-deficient nature of the pyridazine ring can also play a role in modulating the catalytic cycle. nih.gov

Strategies for Late-Stage Functionalization in Complex Molecular Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late step in the synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. acs.orgacs.orgresearchgate.net The this compound scaffold is well-suited for LSF strategies.

A complex, biologically active molecule containing a reactive functional group (e.g., an amine or alcohol) could be coupled to the 6-bromo position of the pyridazine via a suitable linker. The remaining chloro group at the 3-position then serves as a handle for further diversification. This approach allows for the introduction of a variety of substituents at a late stage, providing access to a library of related compounds for biological screening. acs.org

Furthermore, C-H functionalization represents an increasingly important LSF strategy. researchgate.net While direct C-H functionalization of this compound itself is not extensively reported, methods for the late-stage C-H functionalization of pyridine (B92270) and diazine-containing drug molecules have been developed. acs.orgresearchgate.net These methods could potentially be applied to derivatives of this compound to introduce additional diversity.

Applications in Chemical Derivatization for Analytical and Research Purposes

Chemical derivatization is often employed in analytical chemistry to enhance the detectability or improve the chromatographic properties of an analyte. jfda-online.comlibretexts.org For techniques like gas chromatography-mass spectrometry (GC-MS), derivatization can increase the volatility and thermal stability of a compound. dntb.gov.ua For liquid chromatography (LC) with fluorescence or mass spectrometric detection, derivatization can be used to introduce a chromophore, a fluorophore, or a readily ionizable group to enhance sensitivity. researchgate.net

Although specific protocols for the analytical derivatization of this compound are not widely published, its reactive halogen atoms provide clear opportunities for such modifications. For instance, to enhance its response with an electron capture detector (ECD) in GC analysis, a fluorine-containing group could be introduced via a nucleophilic aromatic substitution reaction. Alternatively, for LC-MS analysis, a group containing a tertiary amine could be introduced via Buchwald-Hartwig amination to improve ionization efficiency in the mass spectrometer. jfda-online.com

The general principles of derivatizing halogenated nitrogen heterocycles for analytical purposes are well-established. researchgate.net These strategies can be readily adapted to this compound for specific analytical challenges in research and quality control settings.

Table 3: Potential Derivatization Strategies for Analytical Purposes

Analytical TechniqueDerivatization GoalPotential Reagent/ReactionResulting Functional Group
GC-MSIncrease volatility, improve peak shapeSilylation of a hydrolyzed derivativeSilyl ether
GC-ECDEnhance electron capture responseNucleophilic substitution with a fluorinated alcoholFluoroalkoxy group
LC-MSImprove ionization efficiencyBuchwald-Hartwig amination with a dialkylamineTertiary amino group
LC-FluorescenceIntroduce a fluorescent tagSuzuki coupling with a fluorescent boronic acidFluorescent aryl group

Q & A

Basic: What synthetic routes are recommended for 6-Bromo-3-chloro-4-methylpyridazine, and how can purity be optimized?

Answer:
The synthesis typically involves halogenation and substitution reactions. For example, bromination of 3-chloro-4-methylpyridazine using reagents like N-bromosuccinimide (NBS) under controlled conditions can yield the target compound. Purity optimization requires careful recrystallization (e.g., from DMF) and chromatographic purification. Analytical techniques like HPLC (>98% purity) or GC-MS should confirm purity, and elemental analysis (C, H, N) can validate stoichiometry .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

Answer:
DFT methods, such as the B3LYP hybrid functional, can model the electronic structure to identify reactive sites. Exact exchange terms in DFT (e.g., Becke’s 1993 functional) improve accuracy for bond dissociation energies and charge distribution, revealing that bromine at C6 is more labile due to lower electron density compared to chlorine at C3. This predicts preferential substitution at C6 in Suzuki-Miyaura cross-coupling reactions .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy identifies functional groups (e.g., C-Br stretch at ~560 cm⁻¹).
  • NMR (¹H/¹³C) resolves substituent positions: methyl protons at C4 appear as a singlet near δ 2.5 ppm.
  • X-ray crystallography (using SHELX software) confirms molecular geometry and packing. For example, bond angles around the pyridazine ring can validate computational models .

Advanced: How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

Answer:
The methyl group at C4 introduces steric hindrance, disfavoring reactions at C3 and C4. Electronic effects (calculated via DFT) show that C6 has higher electrophilicity due to electron-withdrawing bromine, making it the preferred site for nucleophilic substitution. Experimental validation using Pd-catalyzed coupling with aryl boronic acids supports this .

Basic: What are the stability considerations for storing this compound?

Answer:
The compound is sensitive to moisture and light. Storage under inert atmosphere (argon) at 2–8°C is recommended to prevent hydrolysis of the C-Br bond. Hazard data (GHS H301/H311) indicate toxicity, requiring handling in a fume hood with PPE .

Advanced: How can discrepancies in elemental analysis data during compound verification be resolved?

Answer:
Discrepancies (e.g., carbon content in ) may arise from incomplete combustion or solvent retention. Supplement elemental analysis with high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC/HMBC) to confirm molecular structure. For example, HRMS can resolve isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) .

Advanced: What computational strategies model the compound’s interaction with biological targets?

Answer:
Molecular docking (AutoDock Vina) paired with MD simulations can predict binding affinities to enzymes like kinases. DFT-calculated electrostatic potential maps identify hydrophobic regions (methyl group) and hydrogen-bonding sites (pyridazine N atoms) for target engagement .

Methodological: How to design a reaction matrix for optimizing derivatives of this compound?

Answer:
Use a factorial design approach:

  • Variables: Temperature (60–120°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).
  • Outputs: Yield (HPLC), regioselectivity (NMR).
  • Analysis: Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error .

Advanced: How does isotopic labeling (e.g., ¹³C) aid in mechanistic studies of its reactions?

Answer:
Isotopic labeling at C6 (¹³C-Br) tracks substitution pathways via ¹³C NMR. For example, in aminolysis reactions, labeled carbon shifts confirm whether substitution occurs at C6 (retention of label) or C3 (loss of label) .

Basic: What safety protocols are essential when handling this compound?

Answer:
Follow GHS precautionary statements (P261/P264): Use nitrile gloves, eye protection, and respiratory masks. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste (UN# 2811, Class 6.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.